molecular formula C20H21N3O3S B2665333 N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 869345-53-9

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2665333
CAS No.: 869345-53-9
M. Wt: 383.47
InChI Key: SAUYMGTUCWMTON-UHFFFAOYSA-N
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Description

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzyl group, an imidazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the attachment of the benzyl group to the imidazole ring through a sulfanyl linkage. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their function. The sulfanyl linkage can form reversible covalent bonds with thiol groups in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethylamine: This compound has a similar benzyl group but lacks the imidazole ring and dimethoxyphenyl group.

    N-benzyl-1-(2,4-dimethoxyphenyl)methanamine: This compound shares the dimethoxyphenyl group but has a different amine structure.

Uniqueness

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazole ring and the sulfanyl linkage distinguishes it from other similar compounds, providing unique opportunities for research and application .

Properties

IUPAC Name

N-benzyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-8-9-17(18(12-16)26-2)23-11-10-21-20(23)27-14-19(24)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYMGTUCWMTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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